molecular formula C14H18N2O3 B7417146 2-(1,3-Dimethoxypropan-2-yl)-8-methylphthalazin-1-one

2-(1,3-Dimethoxypropan-2-yl)-8-methylphthalazin-1-one

Cat. No.: B7417146
M. Wt: 262.30 g/mol
InChI Key: GCHGYARKMVCZNA-UHFFFAOYSA-N
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Description

2-(1,3-Dimethoxypropan-2-yl)-8-methylphthalazin-1-one is a chemical compound with a unique structure that includes a phthalazinone core substituted with a 1,3-dimethoxypropan-2-yl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dimethoxypropan-2-yl)-8-methylphthalazin-1-one typically involves the reaction of phthalazinone derivatives with 1,3-dimethoxypropane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, with careful control of reaction parameters to ensure consistency and quality. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dimethoxypropan-2-yl)-8-methylphthalazin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, with specific temperatures, solvents, and catalysts being employed.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-(1,3-Dimethoxypropan-2-yl)-8-methylphthalazin-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-Dimethoxypropan-2-yl)-8-methylphthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phthalazinone derivatives with different substituents, such as:

  • 8-Chloro-2-(1,3-dimethoxypropan-2-yl)phthalazin-1-one
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

Uniqueness

2-(1,3-Dimethoxypropan-2-yl)-8-methylphthalazin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(1,3-dimethoxypropan-2-yl)-8-methylphthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-10-5-4-6-11-7-15-16(14(17)13(10)11)12(8-18-2)9-19-3/h4-7,12H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHGYARKMVCZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=NN(C2=O)C(COC)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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